Cas no 39549-34-3 (N'-[2-(benzylamino)ethyl]ethane-1,2-diamine)

N'-[2-(benzylamino)ethyl]ethane-1,2-diamine structure
39549-34-3 structure
Product Name:N'-[2-(benzylamino)ethyl]ethane-1,2-diamine
Numero CAS:39549-34-3
MF:C11H19N3
MW:193.288662195206
CID:924672
PubChem ID:38292
Update Time:2025-04-19

N'-[2-(benzylamino)ethyl]ethane-1,2-diamine Proprietà chimiche e fisiche

Nomi e identificatori

    • N'-[2-(benzylamino)ethyl]ethane-1,2-diamine
    • (2-Amino-aethyl)-(2-benzylamino-aethyl)-amin
    • (2-amino-ethyl)-(2-benzylamino-ethyl)-amine
    • 1-Benzyl-1,4,7-triazaheptane
    • 1-Benzyl-diaethylentriamin
    • 1-Benzyldiethylenetriamine
    • AC1L1ZGQ
    • BRN 2720014
    • DIETHYLENETRIAMINE, 1-BENZYL-
    • N-(2-Amino-aethyl)-N'-benzyl-aethylendiamin
    • N-Benzyl-diaethylentriamin
    • NSC220115
    • SureCN2346060
    • WLN: Z2M2M1R
    • SCHEMBL2346060
    • UNII-WPB5Z9X3Z8
    • WPB5Z9X3Z8
    • N1-(2-Aminoethyl)-N2-benzylethane-1,2-diamine
    • NSC 220115
    • 1,2-ETHANEDIAMINE, N1-(2-AMINOETHYL)-N2-(PHENYLMETHYL)-
    • 1,2-Ethanediamine, N-(2-aminoethyl)-N'-(phenylmethyl)-
    • IZBVZYNGZBUGAZ-UHFFFAOYSA-N
    • NSC-220115
    • 3-12-00-02305 (Beilstein Handbook Reference)
    • 39549-34-3
    • DTXSID70192668
    • N1-(2-AMINOETHYL)-N2-(PHENYLMETHYL)-1,2-ETHANEDIAMINE
    • 1, N-(2-aminoethyl)-N'-(phenylmethyl)-
    • benzyl-diethylenetriamine
    • Inchi: 1S/C11H19N3/c12-6-7-13-8-9-14-10-11-4-2-1-3-5-11/h1-5,13-14H,6-10,12H2
    • Chiave InChI: IZBVZYNGZBUGAZ-UHFFFAOYSA-N
    • Sorrisi: N(CC1C=CC=CC=1)CCNCCN

Proprietà calcolate

  • Massa esatta: 193.15807
  • Massa monoisotopica: 193.157897619g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 7
  • Complessità: 122
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.1
  • Superficie polare topologica: 50.1Ų

Proprietà sperimentali

  • PSA: 50.08
  • LogP: 1.80660
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